molecular formula C22H38O2 B153962 8,11,14-Eicosatrienoic acid ethyl ester CAS No. 55968-21-3

8,11,14-Eicosatrienoic acid ethyl ester

Cat. No. B153962
CAS RN: 55968-21-3
M. Wt: 334.5 g/mol
InChI Key: XJXHWCQMUAZGAN-ORZIMQNZSA-N
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Description

“8,11,14-Eicosatrienoic acid ethyl ester” is a derivative of “8,11,14-Eicosatrienoic acid”, a 20-carbon-chain fatty acid, unsaturated at positions 8, 11, and 14 . It differs from arachidonic acid, 5,8,11,14-eicosatetraenoic acid, only at position 5 .


Molecular Structure Analysis

The molecular formula of “8,11,14-Eicosatrienoic acid ethyl ester” is C22H38O2 . The exact mass is 334.287170 Da .

Scientific Research Applications

Synthesis and Characterization

  • The synthesis of ethyl 8,11,14-eicosatrienoate and its characterization through nuclear magnetic resonance and mass spectral analysis was accomplished, providing insights into the compound's molecular structure (Luthria & Sprecher, 1993).

Role in Prostaglandin Biosynthesis

  • 8,11,14-eicosatrienoic acid was used to study the biosynthesis of prostaglandins, a class of physiologically significant compounds. This research has elucidated the pathway and intermediates in prostaglandin synthesis (Granström, Lands, & Samuelsson, 1968).

Enzymatic Oxygenation Studies

  • Investigations into the enzymatic oxygenation of unsaturated fatty acids, including 8,11,14-eicosatrienoic acid, have provided valuable insights into the specificities of enzymes like soybean lipoxidase (Hamberg & Samuelsson, 1967).

Precursor in Prostaglandin Synthesis

  • 8,11,14-eicosatrienoic acid serves as a precursor in the synthesis of various prostaglandins. Research in this area contributes to understanding the chemical synthesis and biological roles of prostaglandins (Linde et al., 1976).

Conversion and Metabolic Studies

  • Studies on the conversion of 8,11,14-eicosatrienoic acid in different biological systems, such as human platelets, have been instrumental in understanding its metabolic pathways and the formation of various biologically active metabolites (Falardeau, Hamberg, & Samuelsson, 1976).

Solubility Research

  • Research on the solubility of ethyl esters of various fatty acids, including 8,11,14-eicosatrienoic acid, in supercritical carbon dioxide is crucial for industrial applications and understanding the physical properties of these compounds (Liong, Foster, & Ting, 1992).

Dehydrogenation Studies

  • Studies on the dehydrogenation of 8,11,14-eicosatrienoic acid in animal models like rats have provided insights into its transformation and relevance in biological systems (Takagi, 1965).

properties

IUPAC Name

ethyl (8Z,11Z,14Z)-icosa-8,11,14-trienoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H38O2/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22(23)24-4-2/h8-9,11-12,14-15H,3-7,10,13,16-21H2,1-2H3/b9-8-,12-11-,15-14-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJXHWCQMUAZGAN-ORZIMQNZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC=CCC=CCC=CCCCCCCC(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCC/C=C\C/C=C\C/C=C\CCCCCCC(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H38O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501347985
Record name Ethyl (8Z,11Z,14Z)-8,11,14-icosatrienoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501347985
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

334.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

ethyl (8Z,11Z,14Z)-icosa-8,11,14-trienoate

CAS RN

55968-21-3
Record name Ethyl dihomo-gamma-linolenate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055968213
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ethyl (8Z,11Z,14Z)-8,11,14-icosatrienoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501347985
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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